Troxerutin

Description

Properties

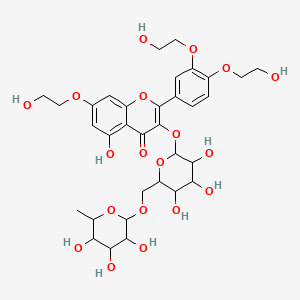

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045929 | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7085-55-4, 55965-63-4 | |

| Record name | Troxerutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxerutin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venoruton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Troxerutin in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The complex pathophysiology, often involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of multi-target therapeutic agents. Troxerutin, a naturally occurring bioflavonoid, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which troxerutin exerts its therapeutic effects in the context of neurodegeneration. We consolidate findings from preclinical studies, detailing its modulation of key signaling pathways including Nrf2/ARE, NF-κB, PI3K/Akt, and SIRT1/SIRT3. Furthermore, this document summarizes quantitative data on its efficacy, outlines common experimental protocols used in its evaluation, and provides visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction: The Therapeutic Potential of Troxerutin

Troxerutin, also known as Vitamin P4, is a semi-synthetic derivative of the natural flavonoid rutin.[1] Found in various plants, including tea, coffee, and cereals, it is highly water-soluble and exhibits low tissue toxicity.[1] Its established pharmacological profile includes antioxidant, anti-inflammatory, and vasoprotective effects.[2][3] In recent years, a substantial body of research has focused on its neuroprotective capabilities, demonstrating its potential to cross the blood-brain barrier and mitigate the pathological cascades underlying diseases like Alzheimer's and Parkinson's.[2] This guide aims to dissect the molecular signaling pathways that troxerutin modulates to confer neuroprotection.

Core Mechanisms of Action in Neurodegeneration

Troxerutin's neuroprotective effects are multifaceted, stemming from its ability to simultaneously target several key pathological processes implicated in neuronal damage and death.

Attenuation of Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neurodegenerative pathology. Troxerutin directly counteracts oxidative damage through multiple actions. It effectively scavenges free radicals and reduces lipid peroxidation, a key indicator of cellular membrane damage.

Key effects include:

-

Reduction of ROS and Malondialdehyde (MDA): Troxerutin consistently lowers the levels of ROS and MDA, a toxic byproduct of lipid peroxidation, in various experimental models.

-

Enhancement of Endogenous Antioxidant Enzymes: It boosts the activity of critical antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

References

- 1. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Troxerutin? [synapse.patsnap.com]

- 3. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Mechanisms of Troxerutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant pharmacological effects on the cardiovascular system. This technical guide provides an in-depth analysis of the mechanisms of action of Troxerutin in various cardiovascular diseases, including atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, and thrombosis. Drawing upon a comprehensive review of preclinical and clinical studies, this document details the experimental protocols used to elucidate these effects and presents quantitative data in a structured format for comparative analysis. Furthermore, key signaling pathways modulated by Troxerutin, namely the NF-κB, PI3K/Akt, and STAT3 pathways, are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cardiovascular disorders.

Introduction

Troxerutin, a trihydroxyethylated derivative of rutin, is a flavonoid found in various plants, including tea, coffee, and cereals.[1] It has garnered considerable attention for its vasoprotective and cardioprotective properties, which are attributed to its potent antioxidant, anti-inflammatory, and antithrombotic activities.[2][3] This document aims to provide a comprehensive technical overview of the pharmacological effects of Troxerutin on the cardiovascular system, with a focus on its molecular mechanisms of action.

Pharmacological Effects on Cardiovascular Diseases

Troxerutin exerts its beneficial effects across a spectrum of cardiovascular diseases by targeting key pathological processes.

Atherosclerosis

Troxerutin has been shown to mitigate the development of atherosclerosis by reducing vascular inflammation and oxidative stress.[4] It achieves this by downregulating the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, thereby reducing the recruitment of inflammatory cells to the vascular wall.[1] Additionally, its antioxidant properties help to prevent the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques.

Myocardial Ischemia-Reperfusion (I/R) Injury

Troxerutin preconditioning has been demonstrated to protect the myocardium against ischemia-reperfusion injury. This protection is mediated through the activation of the PI3K/Akt signaling pathway, which leads to a reduction in myocardial infarct size, improved cardiac function, and decreased levels of cardiac injury markers. Furthermore, Troxerutin attenuates the inflammatory response and apoptosis associated with I/R injury.

Hypertension

Troxerutin has been shown to possess antihypertensive effects. In animal models of hypertension, Troxerutin administration leads to a significant reduction in systolic blood pressure. This effect is, in part, attributed to its ability to reduce oxidative stress and improve endothelial function. In a model of gestational hypertension, Troxerutin was found to reduce blood pressure by inhibiting STAT3 signaling.

Thrombosis

Troxerutin exhibits antithrombotic properties by inhibiting platelet aggregation and reducing blood viscosity. In silico and in vitro studies suggest that Troxerutin may act as a potential inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

Quantitative Data on the Efficacy of Troxerutin

The following tables summarize the quantitative data from various preclinical studies investigating the effects of Troxerutin on key markers of cardiovascular disease.

Table 1: Effect of Troxerutin on Myocardial Infarct Size and Cardiac Injury Markers in a Rat Model of Ischemia-Reperfusion Injury

| Parameter | Control (I/R) | Troxerutin (150 mg/kg) + I/R | Reference |

| Myocardial Infarct Size (%) | 45.2 ± 3.1 | 25.6 ± 2.8 | |

| Creatine Kinase (CK) (U/L) | 1856 ± 123 | 1123 ± 98 | |

| Lactate Dehydrogenase (LDH) (U/L) | 2345 ± 156 | 1456 ± 112 | |

| Aspartate Aminotransferase (AST) (U/L) | 345 ± 28 | 211 ± 19 |

*p < 0.05 compared to the Control (I/R) group.

Table 2: Effect of Troxerutin on Inflammatory Cytokines in Cardiovascular Disease Models

| Model | Cytokine | Control | Troxerutin | Reference |

| Diabetic Rat Aorta | TNF-α (pg/mg protein) | 85.4 ± 7.2 | 52.1 ± 4.9 | |

| Diabetic Rat Aorta | IL-6 (pg/mg protein) | 112.3 ± 9.8 | 75.4 ± 6.5 | |

| Rat Myocardial I/R | TNF-α (pg/mL) | 125.6 ± 10.3 | 85.2 ± 7.1 | |

| Rat Myocardial I/R | IL-10 (pg/mL) | 45.2 ± 3.9 | 68.9 ± 5.4 |

*p < 0.05 compared to the Control group.

Table 3: Effect of Troxerutin on Blood Pressure in Animal Models of Hypertension

| Model | Parameter | Control | Troxerutin | Reference |

| L-NAME Induced Hypertensive Rats | Systolic Blood Pressure (mmHg) | 185 ± 12 | 142 ± 9* (100 mg/kg) | |

| Gestational Hypertensive Mice | Systolic Blood Pressure (mmHg) | 155 ± 8 | 125 ± 6* (40 mg/kg) |

*p < 0.05 compared to the Control group.

Table 4: Effect of Troxerutin on Apoptotic Markers in a Rat Model of Myocardial Ischemia-Reperfusion Injury

| Parameter | Control (I/R) | Troxerutin (150 mg/kg) + I/R | Reference |

| Bax/Bcl-2 Ratio | 3.2 ± 0.4 | 1.8 ± 0.2 | |

| Caspase-3 Activity (fold change) | 4.5 ± 0.5 | 2.1 ± 0.3 |

*p < 0.05 compared to the Control (I/R) group.

Key Signaling Pathways Modulated by Troxerutin

Troxerutin exerts its cardioprotective effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In pathological conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. Troxerutin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines and adhesion molecules.

Caption: Troxerutin inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Troxerutin has been shown to activate this pathway, leading to the phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes cell survival, which is a key mechanism in its protection against myocardial ischemia-reperfusion injury.

Caption: Troxerutin promotes cell survival via the PI3K/Akt pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in inflammation and cell proliferation. In the context of gestational hypertension, the activation of this pathway contributes to the disease's pathogenesis. Troxerutin has been found to inhibit the phosphorylation of STAT3, thereby ameliorating the symptoms of gestational hypertension.

Caption: Troxerutin inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the studies cited in this guide.

Animal Models

-

Myocardial Ischemia-Reperfusion (I/R) Injury in Rats: Male Wistar rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a period of 30-45 minutes, followed by reperfusion for 2-24 hours. Troxerutin (e.g., 150 mg/kg) is typically administered orally for a specified period before the I/R procedure.

-

L-NAME-Induced Hypertension in Rats: Hypertension is induced in male Wistar rats by administering Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in their drinking water (e.g., 40 mg/kg/day) for several weeks. Troxerutin is co-administered orally at various doses (e.g., 25, 50, 100 mg/kg).

-

Gestational Hypertension in Mice: Pregnancy-induced hypertension is induced in pregnant mice, and they are treated with Troxerutin (e.g., 20 and 40 mg/kg) or a vehicle. Blood pressure and proteinuria are monitored throughout the treatment period.

In Vitro Assays

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are cultured under standard conditions. To mimic disease states, cells can be exposed to high glucose, inflammatory stimuli (e.g., TNF-α), or hypoxia-reoxygenation.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: The expression and phosphorylation status of key signaling proteins (e.g., NF-κB, Akt, STAT3) are determined by Western blot analysis. Protein extracts from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Caption: General workflow for Western blot analysis.

Conclusion

Troxerutin has emerged as a promising therapeutic agent for the management of cardiovascular diseases. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and antithrombotic effects, are underpinned by its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and STAT3. The quantitative data from preclinical studies provide compelling evidence for its efficacy in reducing myocardial damage, inflammation, and hypertension. The experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the therapeutic potential of Troxerutin and translating these findings into clinical practice. Further large-scale clinical trials are warranted to establish the role of Troxerutin in the prevention and treatment of major cardiovascular events in humans.

References

Troxerutin's Modulation of Core Molecular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, has garnered significant attention for its therapeutic potential across a spectrum of chronic diseases. Its pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, are underpinned by its ability to modulate key molecular signaling pathways. This technical guide provides an in-depth analysis of the core signaling cascades affected by Troxerutin, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development.

Core Signaling Pathways Modulated by Troxerutin

Troxerutin exerts its pleiotropic effects by influencing a network of interconnected signaling pathways. The most well-documented of these are the NF-κB, Nrf2, and PI3K/Akt pathways, which are central to cellular responses to inflammation, oxidative stress, and survival.

The NF-κB Signaling Pathway: Attenuation of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In pathological conditions, its aberrant activation leads to the overexpression of pro-inflammatory cytokines and other inflammatory mediators. Troxerutin has been shown to be a potent inhibitor of this pathway.

Troxerutin's inhibitory action on the NF-κB pathway primarily involves the suppression of IKKβ expression. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm. By stabilizing IκBα, Troxerutin effectively blocks the nuclear translocation of NF-κB, thereby downregulating the transcription of its target pro-inflammatory genes.[1][2][3][4][5]

The Nrf2 Signaling Pathway: Upregulation of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Troxerutin is a known activator of the Nrf2 pathway.

Troxerutin promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This enhanced antioxidant capacity helps to mitigate cellular damage from reactive oxygen species (ROS).

The PI3K/Akt Signaling Pathway: Promotion of Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its activation is crucial for protecting cells from apoptosis. Troxerutin has been shown to activate the PI3K/Akt pathway, contributing to its protective effects.

Troxerutin promotes the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the function of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic factors ultimately enhances cell survival.

Quantitative Data on Troxerutin's Effects

The following tables summarize the quantitative effects of Troxerutin on key molecular targets within the NF-κB, Nrf2, and PI3K/Akt pathways, as well as its impact on inflammatory cytokines, antioxidant enzymes, and apoptosis markers.

Table 1: Effect of Troxerutin on NF-κB Pathway Components

| Target | Experimental Model | Troxerutin Concentration/Dose | Observed Effect | Reference |

| NF-κB p65 (nuclear) | HFD-treated mouse livers | 150 mg/kg/day | Significant decrease vs. HFD group (p < 0.001) | |

| NF-κB (protein) | Type 2 diabetic rat model | Not specified | Significant reduction vs. diabetic group | |

| NF-κB (mRNA) | Aortic tissue of diabetic rats | 150 mg/kg/day | Significant decrease vs. diabetic group (p < 0.05) | |

| p-NF-κB p65/NF-κB p65 | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant decrease vs. cisplatin group (P < 0.01) |

Table 2: Effect of Troxerutin on Nrf2 Pathway Components and Antioxidant Enzymes

| Target | Experimental Model | Troxerutin Concentration/Dose | Observed Effect | Reference |

| Nrf2 (nuclear) | HuH-7 hepatocarcinoma cells | Not specified | Augmented nuclear translocation | |

| HO-1 (protein) | HuH-7 hepatocarcinoma cells | Not specified | Increased expression | |

| SOD, CAT, GPx | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant increase in activities (P < 0.01) | |

| SOD, GPx | Aβ-induced rat hippocampus | Not specified | Enhanced activities |

Table 3: Effect of Troxerutin on PI3K/Akt Pathway and Apoptosis Markers

| Target | Experimental Model | Troxerutin Concentration/Dose | Observed Effect | Reference |

| p-Akt/Akt ratio | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant increase vs. cisplatin group (P < 0.01) | |

| Bax, Caspase-3 | Myocardial I/R in rats | Not specified | Significant decrease in mRNA and protein levels | |

| Bcl-2 | Myocardial I/R in rats | Not specified | Significant increase in mRNA and protein levels | |

| Cleaved-caspase 3, 9 | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant decrease in protein levels (P < 0.01) | |

| Bcl-2 | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant increase in protein levels (P < 0.01) |

Table 4: Effect of Troxerutin on Inflammatory Cytokines

| Cytokine | Experimental Model | Troxerutin Concentration/Dose | Observed Effect | Reference |

| TNF-α, IL-1β, IL-6 | Cisplatin-treated rat kidney | 150 mg/kg/day | Significant decrease in protein levels (P < 0.01) | |

| TNF-α, IL-1β | Myocardial injury model | Not specified | Reduced levels | |

| TNF-α, IL-6, IL-1β | Aortic tissue of diabetic rats | 150 mg/kg/day | Significant decrease vs. diabetic group (p < 0.01 for TNF-α, p < 0.05 for others) | |

| IL-1β, TNF-α, MCP-1 (mRNA) | HFD-treated mouse livers | 150 mg/kg/day | Significant decrease vs. HFD group (p < 0.001) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of Troxerutin on the described signaling pathways.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To quantify the protein levels of total and phosphorylated forms of key signaling molecules (e.g., NF-κB p65, Akt, p-Akt, IκBα).

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-NF-κB p65, anti-phospho-Akt).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry using software like ImageJ. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, Nrf2, HO-1).

-

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit (e.g., TRIzol).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (A260/A280 ratio).

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.

-

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: Streptavidin-HRP or a similar enzyme conjugate is added.

-

Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.

-

Conclusion

Troxerutin demonstrates a multi-targeted mechanism of action, primarily through the modulation of the NF-κB, Nrf2, and PI3K/Akt signaling pathways. Its ability to concurrently inhibit inflammation, enhance antioxidant defenses, and promote cell survival underscores its therapeutic potential for a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of Troxerutin. Future research should focus on elucidating the upstream molecular targets of Troxerutin and further delineating the crosstalk between the signaling pathways it modulates.

References

- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Troxerutin protects against diabetic cardiomyopathy through NF-κB/AKT/IRS1 in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Troxerutin Attenuates Enhancement of Hepatic Gluconeogenesis by Inhibiting NOD Activation-Mediated Inflammation in High-Fat Diet-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

Troxerutin's Role in Downregulating NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant anti-inflammatory properties, largely attributed to its ability to downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying troxerutin's inhibitory effects on NF-κB activation. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols for investigating this pathway, and provides visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] Consequently, dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases. Troxerutin, a trihydroxyethylated derivative of rutin, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and antioxidant activities.[4][5] A growing body of evidence indicates that a primary mechanism of troxerutin's action is its targeted inhibition of the NF-κB signaling cascade. This guide will explore the specific molecular interactions and downstream consequences of troxerutin's activity on this critical inflammatory pathway.

Molecular Mechanism of Troxerutin in NF-κB Signaling Downregulation

The canonical NF-κB signaling pathway is initiated by various inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Troxerutin has been shown to interfere with this cascade at multiple key junctures:

-

Inhibition of IKKβ Expression: Studies have demonstrated that troxerutin can suppress the expression of IKKβ, a critical catalytic subunit of the IKK complex. By reducing the levels of IKKβ, troxerutin limits the phosphorylation of IκBα.

-

Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK activity, troxerutin prevents the phosphorylation and subsequent degradation of IκBα. This action maintains IκBα in its inhibitory bound state with the NF-κB complex in the cytoplasm.

-

Inhibition of p65 Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex, troxerutin effectively blocks the translocation of the active p65 subunit into the nucleus. This sequestration in the cytoplasm prevents NF-κB from binding to the promoter regions of its target genes.

The culmination of these actions is a significant reduction in the transcription and subsequent production of pro-inflammatory mediators.

References

- 1. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Troxerutin attenuates LPS-induced inflammation in BV2 microglial cells involving Nrf2 activation and NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Troxerutin-Mediated Complement Pathway Inhibition is a Disease-Modifying Treatment for Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Troxerutin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a naturally occurring bioflavonoid found in tea, coffee, and various fruits and vegetables, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Emerging evidence from preliminary in vitro and in vivo studies suggests that Troxerutin may also possess potent anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of Troxerutin's effects on various cancer cell lines, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these findings. The information is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology and drug development.

Data Presentation: Efficacy of Troxerutin in Cancer Cell Lines

The anti-proliferative and cytotoxic effects of Troxerutin have been evaluated in several cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Troxerutin in Various Cancer Cell Lines

| Cancer Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| Human Cervical Cancer (HeLa) | MTT | 320 µg/mL | 24 hours | [1] |

| Triple-Negative Breast Cancer (TNBC/MDA-MB-231) | MTT | 9.5 µM | Not Specified | |

| Human Oral Epidermal Carcinoma (KB) | MTT | 50 µg/mL | 48 hours |

Table 2: Pro-Apoptotic Effects of Troxerutin

| Cancer Cell Line | Assay | Treatment | Key Findings | Reference |

| Human Cervical Cancer (HeLa) | Western Blot | 320 µg/mL Troxerutin for 24 hours | Significant upregulation of Bax and cleaved caspase-3; Significant downregulation of Bcl-2. | [1] |

| Triple-Negative Breast Cancer (TNBC) | Western Blot | Not Specified | Upregulation of Cytochrome c, Caspase-9, and Caspase-3; Downregulation of Bcl-2. | |

| Human Hepatoblastoma (Hep G2) | Fluorescence Staining | IC50 dose for 24 and 48 hours | Induced chromatin condensation, nuclear fragmentation, and mitochondrial membrane depolarization. | |

| Human Hepatocellular Carcinoma (HuH-7) | Flow Cytometry, Fluorescence Staining | Not Specified | Induced apoptotic cellular and nuclear changes. | [2] |

Table 3: Effects of Troxerutin on Cell Cycle Progression

| Cancer Cell Line | Assay | Treatment | Key Findings | Reference |

| Human Hepatoblastoma (Hep G2) | Not Specified | Not Specified | G0/G1 arrest. | |

| Human Non-Small-Cell Lung Cancer (A549) | RT-PCR | 10 µM and 20 µM/kg body weight (in vivo) | Increased expression of p53 and p21; Reduced expression of cyclin D1. | [3] |

Signaling Pathways Modulated by Troxerutin

Troxerutin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Nrf2/NF-κB Signaling Pathway

Troxerutin has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critically involved in cellular responses to oxidative stress and inflammation. In hepatocellular carcinoma cells, Troxerutin treatment leads to the nuclear translocation of Nrf2 and an increase in the expression of its downstream target, heme oxygenase-1 (HO-1)[2]. This activation of the Nrf2 pathway contributes to the antioxidant effects of Troxerutin. Concurrently, Troxerutin inhibits the NF-κB pathway by suppressing the expression of IKKβ, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition of NF-κB leads to a downregulation of inflammatory responses and promotes cancer cell apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Studies have indicated that Troxerutin can inhibit the PI3K/Akt/mTOR pathway in cancer cells. In human non-small-cell lung cancer cells (A549), Troxerutin treatment was found to reduce the mRNA expression of PI3K, Akt, and mTOR. By inhibiting this pathway, Troxerutin can effectively suppress cancer cell proliferation and survival.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are often constitutively active in cancer cells and play a critical role in promoting inflammation, cell survival, and proliferation. Troxerutin has been shown to suppress the STAT3/NF-κB signaling cascade. In human gastric cancer cells, Troxerutin was found to downregulate the activation of STAT3, which in turn suppresses the nuclear translocation of the p65 subunit of NF-κB. This dual inhibition of STAT3 and NF-κB contributes to the sensitization of cancer cells to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preliminary studies of Troxerutin's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Troxerutin Treatment: Treat the cells with various concentrations of Troxerutin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with Troxerutin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence intensity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Troxerutin, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is used to quantify the expression levels of proteins involved in the signaling pathways modulated by Troxerutin.

Protocol:

-

Protein Extraction: Lyse the Troxerutin-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, Akt, p-Akt, STAT3, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the anti-cancer effects of Troxerutin.

Conclusion

The preliminary studies on Troxerutin demonstrate its promising potential as an anti-cancer agent. Its ability to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer cell lines is attributed to its modulation of key signaling pathways, including Nrf2/NF-κB, PI3K/Akt/mTOR, and STAT3/NF-κB. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of Troxerutin in oncology. Future studies should focus on expanding the range of cancer cell lines tested, conducting more in-depth mechanistic investigations, and progressing towards in vivo and clinical trials to validate these promising preclinical findings.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Effect of Troxerutin in Human Non-Small-Cell Lung Cancer Cell A549 and Inhibition of Tumor Formation in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troxerutin molecular targets in chronic diseases

An In-Depth Technical Guide to the Molecular Targets of Troxerutin in Chronic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troxerutin, also known as Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin, found naturally in tea, coffee, and various fruits and vegetables.[1][2][3] Possessing a wide range of pharmacological properties—including antioxidant, anti-inflammatory, and vasoprotective effects—troxerutin has emerged as a molecule of significant interest in the study and potential treatment of chronic diseases.[2][4] Its therapeutic potential is rooted in its ability to modulate a multitude of cellular and molecular pathways that are often dysregulated in chronic conditions. This technical guide provides a comprehensive overview of the key molecular targets of troxerutin, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it influences. The primary mechanisms of action involve the regulation of key signaling cascades such as NF-κB, Nrf2/HO-1, PI3K/Akt, and AMPK, which collectively contribute to its protective effects against neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.

Core Molecular Targets and Signaling Pathways

Troxerutin's multifaceted therapeutic effects stem from its interaction with several core signaling pathways that regulate inflammation, oxidative stress, cell survival, and metabolism.

Anti-Inflammatory Pathways

A hallmark of many chronic diseases is persistent low-grade inflammation. Troxerutin exerts potent anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : Troxerutin has been shown to suppress the NF-κB pathway. It inhibits the expression of IKKβ, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2. This mechanism is central to its efficacy in mitigating inflammation in conditions ranging from neuroinflammation and jellyfish dermatitis to hepatic inflammation in diet-induced obesity.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway : Troxerutin can suppress the phosphorylation of MAPKs, which are key regulators of inflammatory responses. By inhibiting this pathway, troxerutin further reduces the production of inflammatory mediators.

Caption: Troxerutin inhibits NF-κB activation and inflammation.

Oxidative Stress Response

Troxerutin is a powerful antioxidant that operates by scavenging free radicals and, more significantly, by activating endogenous antioxidant defense systems.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) Pathway : Troxerutin promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1 and NQO1, leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS). This activation has been observed in models of hepatocarcinoma, jellyfish dermatitis, and neuroinflammation.

-

NOX (NADPH Oxidase) Inhibition : Troxerutin has been shown to decrease the activity of NOX2, a key enzyme responsible for producing superoxide radicals, thereby reducing a primary source of cellular oxidative stress.

Caption: Troxerutin activates Nrf2 for antioxidant defense.

Cell Survival, Apoptosis, and Autophagy

Troxerutin modulates the delicate balance between cell survival and programmed cell death, which is crucial in both neurodegenerative diseases and cancer.

-

PI3K (Phosphoinositide 3-kinase)/Akt Pathway : Troxerutin activates the PI3K/Akt signaling pathway, a key cascade for promoting cell survival and inhibiting apoptosis. Activated Akt phosphorylates and inactivates several pro-apoptotic targets. This mechanism is implicated in its protective effects against myocardial ischemia-reperfusion (I/R) injury and cisplatin-induced kidney damage.

-

Apoptosis Regulation : Troxerutin directly influences apoptotic machinery by increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and Bid. It also inhibits the activation of caspases (caspase-3, -8, -9) and the cleavage of PARP, key executioners of apoptosis.

-

Autophagy Modulation (AMPK/mTOR Pathway) : In certain contexts, such as methotrexate-induced renal injury, troxerutin can activate autophagy as a protective mechanism. It achieves this by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This activation promotes the clearance of damaged cellular components.

Caption: Troxerutin promotes survival via PI3K/Akt and inhibits apoptosis.

Troxerutin's Role in Specific Chronic Diseases

The modulation of the core pathways described above translates into tangible therapeutic potential across a spectrum of chronic diseases.

Neurodegenerative Diseases

In models of Alzheimer's and Parkinson's disease, troxerutin provides neuroprotection by:

-

Reducing Oxidative Stress : It mitigates amyloid-beta (Aβ)-induced oxidative stress by decreasing malondialdehyde (MDA) and increasing superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities.

-

Inhibiting Neuroinflammation : It suppresses microglial activation and the release of pro-inflammatory cytokines.

-

Promoting Neuronal Survival : In a Parkinson's model, its neuroprotective effects were shown to be dependent on the PI3K/Estrogen Receptor β (ERβ) signaling pathway, reducing apoptosis and astrogliosis.

Cardiovascular and Vascular Diseases

Troxerutin is well-known for its vasoprotective effects and is clinically used for chronic venous insufficiency. Its cardiovascular benefits are linked to:

-

Endothelial Protection : It protects vascular endothelial cells from oxidative damage, maintaining their integrity and function.

-

Improving Microcirculation : It strengthens capillaries, reduces their permeability, and improves blood flow.

-

Cardioprotection : In myocardial I/R injury, it reduces infarct size and preserves cardiac function by activating the PI3K/Akt pathway and inhibiting inflammation and apoptosis.

Metabolic Diseases (Diabetes, NAFLD)

Troxerutin shows significant promise in managing metabolic disorders.

-

Diabetes : It can improve insulin resistance and protect against diabetic cardiomyopathy by modulating the NF-κB/Akt/IRS1 pathway.

-

Non-alcoholic Fatty Liver Disease (NAFLD) : In high-fat diet-fed mice, troxerutin ameliorates obesity, liver steatosis, and injury. It inhibits hepatic gluconeogenesis by suppressing ER stress-mediated NOD activation and subsequent inflammation. It also improves hepatic lipid homeostasis by restoring NAD+ levels and activating the SirT1/AMPK pathway.

Oncology

In cancer biology, troxerutin exhibits a dual role. While promoting survival in healthy cells, it can induce apoptosis and inhibit proliferation in cancer cells.

-

Hepatocellular Carcinoma : It exerts anti-tumor effects by inducing HO-1 and Nrf2 while downregulating NF-κB, leading to apoptosis and reduced proliferation.

-

Gastric Cancer : It sensitizes human gastric cancer cells to 5-fluorouracil (5-FU) by suppressing STAT3 and p65, leading to the downregulation of Bcl-2 and induction of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent effects of troxerutin on its molecular targets.

Table 1: In Vivo Studies on Troxerutin

| Chronic Disease Model | Species | Troxerutin Dosage | Key Molecular Targets/Effects | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Cisplatin-induced Kidney Injury | Wistar Rat | 150 mg/kg/day (oral) | ↑ MAP4, ↑ p-Akt/Akt ratio; ↓ NF-κB, ↓ Caspases 3, 8, 9 | Alleviated renal dysfunction and apoptosis | |

| High-Fat Diet (HFD) | Mouse | 150 mg/kg/day (oral) | ↓ NF-κB p65 translocation; ↓ NOD1/2-RIP2 interaction | Reduced hepatic gluconeogenesis and inflammation | |

| HFD-induced NAFLD | Mouse | 150 mg/kg/day (oral) | ↑ NAD+, ↑ SirT1, ↑ AMPK; ↓ mTORC1 | Improved hepatic lipid homeostasis | |

| Parkinson's Disease (6-OHDA) | Rat | 150 mg/kg/day | ↑ PI3K/ERβ signaling; ↓ MDA, ↓ ROS, ↓ GFAP | Mitigated motor asymmetry and neuronal loss | |

| Myocardial I/R Injury | Rat | Not Specified | ↑ p-Akt/PI3K; ↓ TNF-α, ↓ IL-1β | Reduced infarct size, improved cardiac function |

| Methotrexate-induced Nephrotoxicity | Rat | 150 mg/kg/day (oral) | ↓ HMGB1/RAGE/NF-κB; ↑ AMPK/mTOR, ↑ Nrf2/HO-1 | Attenuated renal injury, inflammation, and apoptosis | |

Table 2: In Vitro Studies on Troxerutin

| Cell Line / Model | Condition | Troxerutin Conc. | Key Molecular Targets/Effects | Outcome | Reference(s) |

|---|---|---|---|---|---|

| H9C2 Cardiomyocytes | OGD/R Injury | 10 µM | ↑ PI3K/p-Akt/HIF-1α | Protected against OGD/R-induced apoptosis & oxidative stress | |

| HuH-7 Hepatocarcinoma | Cancer | Not Specified | ↑ Nrf2 nuclear translocation, ↑ HO-1; ↓ IKKβ, ↓ NF-κB translocation | Inhibited cell growth and induced apoptosis | |

| BV2 Microglia | LPS-induced Inflammation | Not Specified | ↓ p-NF-κB, ↓ p-IκBα; ↑ Nrf2, ↑ HO-1 | Suppressed neuroinflammatory response | |

| 3T3-L1 Adipocytes | TNF-α induced Inflammation | Not Specified | ↓ Elastase (IC50 = 11.5 µM), ↓ ROS, ↓ Inflammatory cytokines | Downregulated inflammatory response |

| HaCaT Keratinocytes | Jellyfish Tentacle Extract | Not Specified | ↑ Nrf2, ↑ HO-1, ↑ NQO1; ↓ p-MAPK, ↓ p-NF-κB | Ameliorated inflammation and oxidative stress | |

Key Experimental Protocols

The investigation of troxerutin's molecular targets relies on a set of standard and advanced molecular biology techniques. Below are generalized protocols for key experiments frequently cited in the literature.

Western Blotting for Protein Expression Analysis

-

Purpose : To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, p-Akt, NF-κB p65, Nrf2).

-

Methodology :

-

Protein Extraction : Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis : Separate 20-50 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-β-actin).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Quantitative PCR (qPCR) for Gene Expression Analysis

-

Purpose : To measure the mRNA levels of target genes, such as inflammatory cytokines (TNF-α, IL-6) and antioxidant enzymes (HO-1).

-

Methodology :

-

RNA Extraction : Isolate total RNA from cells or tissues using TRIzol reagent or a column-based kit.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Amplification : Run the reaction on a real-time PCR cycler.

-

Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

-

Immunofluorescence/Immunocytochemistry for Protein Localization

-

Purpose : To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 or Nrf2.

-

Methodology :

-

Cell/Tissue Preparation : Grow cells on coverslips or prepare cryosections of tissue.

-

Fixation and Permeabilization : Fix with 4% paraformaldehyde, then permeabilize with 0.1-0.25% Triton X-100.

-

Blocking : Block with a solution containing BSA and normal serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with the primary antibody against the target protein overnight at 4°C.

-

Secondary Antibody Incubation : Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).

-

Counterstaining and Mounting : Stain nuclei with DAPI and mount the coverslip onto a microscope slide.

-

Imaging : Visualize using a fluorescence or confocal microscope.

-

Caption: A typical workflow for studying troxerutin's molecular effects.

Conclusion and Future Directions

Troxerutin is a pleiotropic bioflavonoid that exerts significant therapeutic potential in a wide array of chronic diseases by modulating fundamental cellular processes including inflammation, oxidative stress, apoptosis, and metabolism. Its ability to target multiple key signaling nodes—notably NF-κB, Nrf2, and PI3K/Akt—makes it an attractive candidate for further drug development.

Future research should focus on:

-

Clinical Trials : While preclinical evidence is strong, more large-scale, randomized controlled trials are needed to validate its efficacy and safety in human populations for diseases beyond chronic venous insufficiency.

-

Bioavailability and Formulation : Developing novel formulations to improve the bioavailability of troxerutin could enhance its therapeutic efficacy.

-

Target Specificity : Elucidating the direct binding partners of troxerutin will provide deeper insights into its primary mechanisms of action.

-

Combination Therapies : Investigating troxerutin as an adjunct to existing therapies could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reducing side effects.

References

- 1. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Troxerutin? [synapse.patsnap.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of Troxerutin in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a trihydroxyethylated derivative of the natural bioflavonoid rutin, is a compound of significant interest in the pharmaceutical field, primarily for its vasoprotective and antioxidant properties.[1][2] It is utilized in the management of chronic venous insufficiency and hemorrhoidal disease.[1] A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the human body—is paramount for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of troxerutin in humans, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Troxerutin

The pharmacokinetic properties of troxerutin have been elucidated through various clinical studies. Following oral administration, troxerutin is absorbed from the gastrointestinal tract.[1] Its high water solubility is a contributing factor to its significant absorption.[1]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of troxerutin in healthy human volunteers from various studies.

| Study | Dose (Oral) | No. of Subjects | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t1/2 (h) | Bioavailability (%) | Analytical Method |

| Zhang et al. (2006) | 300 mg | 18 | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Not reported | LC-MS/MS |

| Ma et al. (2011) | 300 mg | 8 | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Not reported | LC-MS/MS |

| Ritschel & Blasius (1985) | Not specified | Not specified | Not reported | Not reported | Not reported | Not reported | 97.8 ± 37.1 (relative to aqueous solution) | HPLC |

Note: The available abstracts from the initial search do not provide complete quantitative data for Cmax, Tmax, AUC, and t1/2. A more in-depth review of the full-text articles is required to populate these fields comprehensively.

Bioavailability

The bioavailability of troxerutin can be influenced by its formulation. One study reported a relative bioavailability of 97.8 ± 37.1% for a troxerutin formulation (Venelbin) when compared to an aqueous standard solution, indicating good absorption from the tested formulation. However, it is important to note that the bioavailability of flavonoids, in general, can be low and variable among individuals. Efforts to improve the bioavailability of related compounds, such as rutin, have included the development of lipid-based nano-formulations and the synthesis of more lipophilic derivatives.

Metabolism and Excretion

Following absorption, troxerutin undergoes metabolism. In rats, it has been shown that approximately 75% of the absorbed dose is metabolized in the liver, with the remaining 25% being eliminated unchanged by the kidneys. The primary route of excretion for troxerutin and its metabolites is via urine.

Experimental Protocols

The quantification of troxerutin in human plasma is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

-

Sample Preparation: A common and simple method involves protein precipitation from the plasma sample using perchloric acid. Another described method is liquid-liquid extraction with ethyl acetate-isopropanol (95:5, v/v).

-

Internal Standard: Rutin or tramadol have been used as internal standards for quantification.

-

Chromatographic Separation: The analyte and internal standard are separated on a reverse-phase column, such as a Phenomenex Synergi Fusion RP column. An isocratic mobile phase consisting of acetonitrile and water (20:80 v/v) with 0.1% formic acid has been used. Gradient elution with 10 mM ammonium acetate containing 0.1% formic acid and methanol has also been reported.

-

Mass Spectrometric Detection: A triple-quadrupole tandem mass spectrometer with positive electrospray ionization (ESI) is employed. The quantification is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for troxerutin and the internal standard.

-

Validation: The assay is validated for linearity, precision, and accuracy over a specified concentration range (e.g., 31.25-4000 pg/mL or 0.01-10 ng/mL).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Sample Preparation: This method may involve an initial separation of interfering substances from plasma and urine using an XAD-2 column.

-

Derivatization: Troxerutin (a trihydroxyethylrutoside) is converted to a tetrahydroxyethylrutoside by reacting it with 2-chloroethanol in an alkaline medium to enhance its fluorescence.

-

Separation and Detection: The derivatized compound is then separated by HPLC and quantified using a fluorescence detector.

-

Validation: The method is validated for linearity, recovery, and precision (intraday and interday).

Visualizing Key Processes

To better understand the experimental and physiological processes involved in troxerutin pharmacokinetics, the following diagrams have been generated.

Caption: The ADME process of orally administered troxerutin.

Caption: A typical workflow for a human pharmacokinetic study of troxerutin.

Conclusion

The available data indicates that troxerutin is well-absorbed after oral administration in humans, with its bioavailability being formulation-dependent. It undergoes hepatic metabolism and is primarily excreted via the kidneys. Validated and sensitive analytical methods, such as LC-MS/MS and HPLC with fluorescence detection, are available for the accurate quantification of troxerutin in human plasma, enabling robust pharmacokinetic characterization. Further studies providing comprehensive pharmacokinetic parameters from larger and more diverse populations will be beneficial for a more complete understanding of troxerutin's behavior in the human body and for the continued development of its therapeutic applications.

References

Troxerutin's Impact on Vascular Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant therapeutic potential in the management of vascular disorders. Its efficacy is largely attributed to its multifaceted effects on vascular endothelial cells, the primary interface between the bloodstream and the vessel wall. This technical guide provides a comprehensive overview of the molecular mechanisms underlying troxerutin's actions on these critical cells. We delve into its antioxidant, anti-inflammatory, and vasoprotective properties, detailing the key signaling pathways it modulates. This document summarizes quantitative data from pivotal in vitro studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and guide future research and drug development efforts in this field.

Core Mechanisms of Troxerutin on Vascular Endothelial Cells

Troxerutin exerts its protective effects on vascular endothelial cells through a combination of antioxidant, anti-inflammatory, and vasoprotective mechanisms.[1] These actions collectively contribute to maintaining endothelial integrity and function, thereby mitigating the progression of various vascular pathologies.

Antioxidant Effects

Oxidative stress is a key contributor to endothelial dysfunction. Troxerutin is a potent antioxidant that directly scavenges free radicals and reduces oxidative stress, thereby protecting endothelial cells from damage.[1][2] This protective mechanism involves the modulation of intracellular reactive oxygen species (ROS) levels and the enhancement of endogenous antioxidant defenses.[3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many vascular diseases. Troxerutin exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to downregulate the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells, which are crucial for the recruitment of inflammatory cells to the vessel wall.[1] This effect is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Vasoprotective and Endothelial Function Enhancing Effects

Troxerutin strengthens capillaries, improves microcirculation, and enhances endothelial function. It has been shown to modulate the production of key molecules involved in vascular tone and permeability, such as vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).

Quantitative Data on Troxerutin's Effects

The following tables summarize the quantitative effects of troxerutin on vascular endothelial cells as reported in key in vitro studies.

Table 1: Effect of Troxerutin on Cell Viability in Human Retinal Endothelial Cells (HRECs)

| Troxerutin Concentration | Treatment Duration | Cell Viability (% of Control ± S.D.) | Reference |

| 1 mM | 72 h | 103 ± 4.1 | |

| 10 mM | 72 h | 92.2 ± 4.6 | |

| 30 mM | 72 h | 71.1 ± 6.4 |

Table 2: Effect of Troxerutin on PMA-Induced VEGF, PKCβII, and HuR Expression in Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment

| Treatment | Intracellular VEGF (mean grey levels ratio ± S.D.) | Released VEGF (pg/mL ± S.D.) | Intracellular PKCβII (mean grey levels ratio ± S.D.) | Intracellular HuR (mean grey levels ratio ± S.D.) | Reference |

| Control | ~250 ± 50 | ~150 ± 25 | ~400 ± 75 | ~600 ± 100 | |

| PMA (100 nM) | ~500 ± 75*** | ~250 ± 40 | ~700 ± 100** | ~800 ± 120 | |

| PMA (100 nM) + Troxerutin (1 mM) | ~300 ± 60 | ~175 ± 30 | ~450 ± 80 | ~650 ± 110 | |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Control |

Table 3: Effect of Troxerutin on High Glucose-Induced VEGF, PKCβII, and HuR Expression in Human Retinal Endothelial Cells (HRECs)

| Treatment (7 days) | Intracellular VEGF (mean grey levels ratio ± S.D.) | Released VEGF (pg/mL ± S.D.) | Intracellular PKCβII (mean grey levels ratio ± S.D.) | Intracellular HuR (mean grey levels ratio ± S.D.) | Reference |

| Control | ~300 ± 50 | ~100 ± 20 | ~350 ± 60 | ~500 ± 90 | |

| High Glucose (25 mM) | ~550 ± 80 | ~200 ± 35 | ~600 ± 90 | ~750 ± 110 | |

| High Glucose (25 mM) + Troxerutin (1 mM) | ~350 ± 60 | ~125 ± 25 | ~400 ± 70 | ~550 ± 100 | |

| **p < 0.01 vs. Control |

Key Signaling Pathways Modulated by Troxerutin

Troxerutin's effects on vascular endothelial cells are mediated through the modulation of several key signaling pathways.

The PKCβII/HuR/VEGF Pathway

Under hyperglycemic conditions, a key pathway involving Protein Kinase C βII (PKCβII), the mRNA-binding protein Hu-antigen R (HuR), and Vascular Endothelial Growth Factor (VEGF) is activated, leading to increased VEGF expression and subsequent endothelial dysfunction. Troxerutin has been shown to counteract the upregulation of this entire cascade.

Caption: Troxerutin inhibits the hyperglycemia-induced PKCβII/HuR/VEGF pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In endothelial cells, its activation leads to the expression of pro-inflammatory cytokines and adhesion molecules. Troxerutin has been shown to suppress NF-κB activation, thereby reducing the expression of inflammatory mediators.

Caption: Troxerutin suppresses the NF-κB inflammatory signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on troxerutin's effects on vascular endothelial cells.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs) are commonly used.

-

Culture Medium:

-

HUVECs: Endothelial Cell Growth Medium.

-

HRECs: Endothelial Cell Medium supplemented with 10% Fetal Bovine Serum (FBS), Endothelial Cell Growth Supplement (ECGS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained in flasks at 37°C in a humidified atmosphere containing 5% CO2. For experiments, cells are seeded in appropriate well plates.

MTT Assay for Cell Viability

This assay assesses the mitochondrial activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

-

Procedure:

-